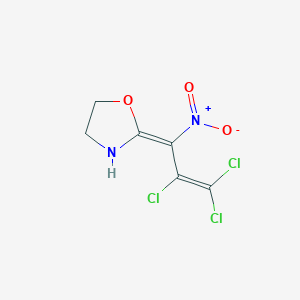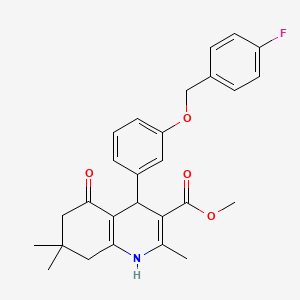
2-(3-(Benzyloxy)phenyl)isoindoline-1,3-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-(Benzyloxy)phenyl)isoindoline-1,3-dione is a compound belonging to the class of isoindoline derivatives. Isoindoline derivatives are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This compound, in particular, has shown potential in various scientific research applications due to its unique chemical structure.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-(Benzyloxy)phenyl)isoindoline-1,3-dione typically involves the condensation reaction of an aromatic primary amine with a maleic anhydride derivative. This reaction forms the isoindoline-1,3-dione scaffold . The process can be carried out under solventless conditions, which aligns with green chemistry principles . The reaction conditions often involve simple heating and relatively quick reactions, followed by purification using environmentally friendly methodologies .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of green chemistry and efficient synthetic routes are likely to be employed to ensure scalability and sustainability. The use of transition-metal-catalyzed reactions and organocatalytic methods can also be explored for large-scale production .
化学反応の分析
Types of Reactions
2-(3-(Benzyloxy)phenyl)isoindoline-1,3-dione undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce the compound to form different derivatives.
Substitution: This reaction can replace one functional group with another, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and specific solvents to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can produce amines. Substitution reactions can yield a wide range of derivatives with different functional groups .
科学的研究の応用
2-(3-(Benzyloxy)phenyl)isoindoline-1,3-dione has several scientific research applications:
作用機序
The mechanism of action of 2-(3-(Benzyloxy)phenyl)isoindoline-1,3-dione involves its interaction with specific molecular targets. For instance, it acts as a ligand for dopamine receptors, particularly the D2 receptor . This interaction involves binding to the allosteric site of the receptor, which can modulate its activity. Additionally, the compound’s ability to inhibit β-amyloid protein aggregation suggests its potential in treating neurodegenerative diseases like Alzheimer’s .
類似化合物との比較
Similar Compounds
Isoindoline-1,3-dione: A closely related compound with similar biological activities.
N-Substituted isoindoline-1,3-diones: These derivatives have been studied for their anticancer and antifungal activities.
Phthalimide derivatives: Known for their diverse biological activities, including antiepileptic and analgesic properties.
Uniqueness
2-(3-(Benzyloxy)phenyl)isoindoline-1,3-dione stands out due to its specific substitution pattern, which enhances its binding affinity to dopamine receptors and its potential in treating neurological disorders . Its unique structure also allows for diverse chemical modifications, making it a versatile compound in medicinal chemistry .
特性
CAS番号 |
20012-61-7 |
|---|---|
分子式 |
C21H15NO3 |
分子量 |
329.3 g/mol |
IUPAC名 |
2-(3-phenylmethoxyphenyl)isoindole-1,3-dione |
InChI |
InChI=1S/C21H15NO3/c23-20-18-11-4-5-12-19(18)21(24)22(20)16-9-6-10-17(13-16)25-14-15-7-2-1-3-8-15/h1-13H,14H2 |
InChIキー |
KEXVEOJPANROJT-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)COC2=CC=CC(=C2)N3C(=O)C4=CC=CC=C4C3=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





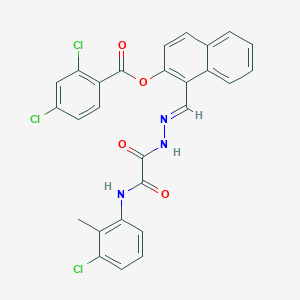
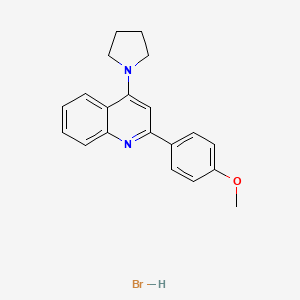
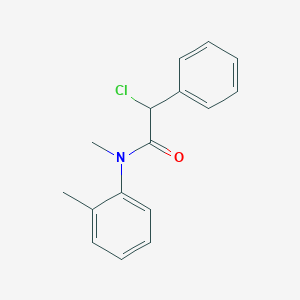

![7-(1-Methylethylidene)bicyclo[2.2.1]hept-5-ene-2,3-dione](/img/structure/B11950214.png)
